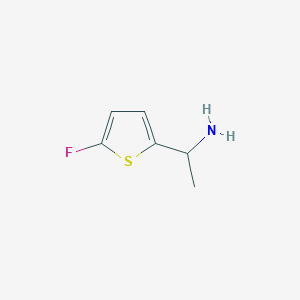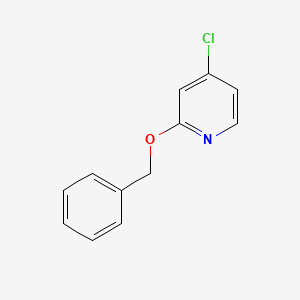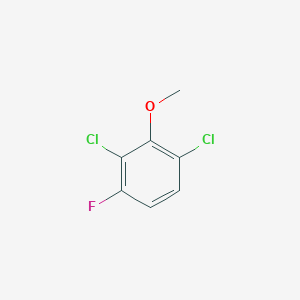
4-(2-hidroxi-2-metilpropil)piperazina-1-carboxilato de terc-butilo
Descripción general
Descripción
Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C13H26N2O3. It is a derivative of piperazine, featuring a tert-butyl group and a hydroxyl group on the 2-methylpropyl chain. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: . Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate is used in the production of polymers, coatings, and adhesives
Mecanismo De Acción
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate . For instance, the compound is recommended to be stored in a dry environment at a temperature between 2-8°C .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperazine derivatives, which are known to be involved in various biochemical pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the enzymes and proteins it interacts with.
Cellular Effects
The effects of Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the type of cell and the specific conditions under which the compound is used.
Molecular Mechanism
At the molecular level, Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of the target biomolecule . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects . Long-term exposure to this compound can result in alterations in cellular function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects . These threshold effects are important considerations in the design of experiments and the interpretation of results.
Metabolic Pathways
Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other essential cellular processes.
Transport and Distribution
The transport and distribution of Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate within cells and tissues are critical for its activity. This compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within the cell . These factors can affect the overall efficacy and potency of the compound in biochemical and cellular assays.
Subcellular Localization
The subcellular localization of Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns can influence the interactions of the compound with its target biomolecules and the resulting biochemical and cellular effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as a palladium complex, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various alkylated derivatives of the compound.
Comparación Con Compuestos Similares
Piperazine derivatives
Tert-butyl acrylate derivatives
Other hydroxylated piperazine compounds
Uniqueness: Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate stands out due to its specific structural features, such as the tert-butyl group and the hydroxyl group on the 2-methylpropyl chain. These features contribute to its unique reactivity and versatility in various applications.
Propiedades
IUPAC Name |
tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-8-6-14(7-9-15)10-13(4,5)17/h17H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYYHDGKDUBNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


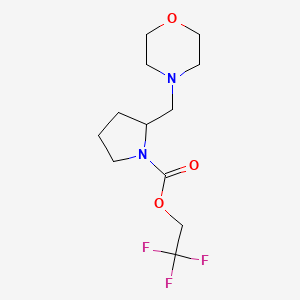

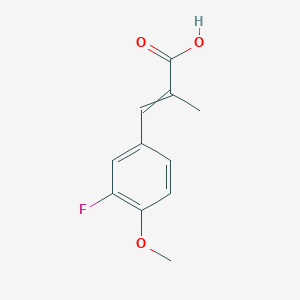

![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)

![4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline](/img/structure/B1442941.png)
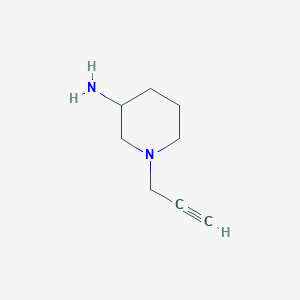
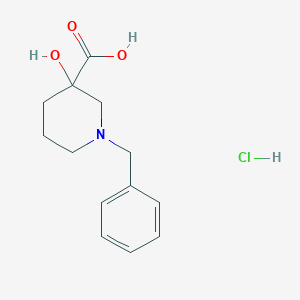
![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)
